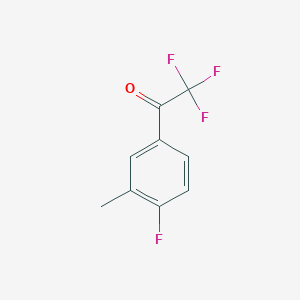

4'-Fluoro-3'-methyl-2,2,2-trifluoroacetophenone

Description

Nomenclature and Structural Classification

This compound, bearing the Chemical Abstracts Service registry number 845823-10-1, represents a highly fluorinated aromatic ketone with the molecular formula C9H6F4O and a molecular weight of 206.14 daltons. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound formally designated as 2,2,2-trifluoro-1-(4-fluoro-3-methylphenyl)ethanone. This naming system clearly delineates the structural features: a trifluoroacetyl moiety (2,2,2-trifluoro) attached to a substituted benzene ring bearing both a fluorine atom at the para position (4'-fluoro) and a methyl group at the meta position (3'-methyl) relative to the carbonyl attachment point.

The molecular structure can be precisely described through its Simplified Molecular Input Line Entry System representation: O=C(C1=CC=C(F)C(C)=C1)C(F)(F)F. This notation reveals the compound's key structural elements: a phenyl ring with specific substitution patterns connected to a trifluoromethyl carbonyl group. The compound possesses the MDL number MFCD01320004, facilitating its identification in chemical databases worldwide. The structural architecture places this molecule within the broader classification of trifluoromethyl ketones, a category known for distinctive chemical properties arising from the electron-withdrawing nature of the trifluoromethyl group.

Physical property predictions indicate a boiling point of approximately 206.9 degrees Celsius at standard atmospheric pressure and a density of 1.306 grams per cubic centimeter. These properties reflect the influence of fluorine incorporation on molecular interactions and intermolecular forces. The compound exhibits typical characteristics of fluorinated aromatic systems, including enhanced lipophilicity and altered electronic properties compared to non-fluorinated analogs.

The stereochemical considerations for this compound are relatively straightforward due to the absence of chiral centers. However, the electronic effects of the fluorine substituents create distinct reactivity patterns that influence both chemical behavior and biological activity. The specific substitution pattern, with fluorine at the para position and methyl at the meta position relative to the carbonyl group, creates a unique electronic environment that distinguishes this compound from other isomeric arrangements.

Position in Organofluorine Chemistry

This compound occupies a significant position within the expansive field of organofluorine chemistry, representing the culmination of decades of research into fluorinated organic compounds. The historical development of organofluorine chemistry traces back to the 19th century, with Alexander Borodin's pioneering work in 1862 establishing the first nucleophilic replacement of halogen atoms by fluoride. The field experienced dramatic acceleration during World War II, when large-scale fluorine production became essential for the Manhattan Project's uranium separation processes.

The compound exemplifies the modern approach to organofluorine design, incorporating multiple fluorine atoms in strategic positions to optimize specific properties. Trifluoromethyl ketones, the chemical class to which this compound belongs, are recognized for their exceptional biological activity and synthetic utility. These molecules function as effective enzyme inhibitors, particularly targeting serine hydrolases, due to their ability to form stable hydrated species that mimic transition-state intermediates in enzymatic reactions.

The strategic placement of fluorine atoms in this compound reflects sophisticated understanding of fluorine's unique effects on molecular properties. The trifluoromethyl group at the carbonyl position significantly enhances the electrophilicity of the carbonyl carbon, making these compounds highly reactive toward nucleophiles. Simultaneously, the aromatic fluorine substitution modulates electronic properties and metabolic stability, characteristics highly valued in pharmaceutical development.

Contemporary organofluorine chemistry emphasizes the selective introduction of fluorine atoms to achieve specific objectives, whether enhancing biological activity, improving metabolic stability, or modifying physical properties. This compound represents this targeted approach, combining the proven effectiveness of trifluoromethyl ketones with the additional benefits of aromatic fluorination. The compound's design reflects modern medicinal chemistry principles, where fluorine incorporation is used to fine-tune pharmacological properties and optimize drug-target interactions.

The broader context of organofluorine chemistry reveals this compound's importance in advancing synthetic methodology. Methods for synthesizing trifluoromethyl ketones have evolved significantly, with recent developments including the use of fluoroform as a trifluoromethylating agent for methyl esters, achieving yields up to 92 percent under optimized conditions. These synthetic advances have made compounds like this compound more accessible for research and development applications.

Historical Development and Research Significance

The historical trajectory leading to compounds like this compound reflects the broader evolution of fluorine chemistry from laboratory curiosity to industrial necessity. The foundational work began in the late 18th century with the discovery of hydrofluoric acid, followed by the recognition of fluorine as a distinct element in the early 19th century. However, practical applications remained limited until the 20th century, when industrial organofluorine chemistry experienced unprecedented growth.

The development of trifluoroacetophenone derivatives gained momentum during the mid-20th century as researchers recognized their potential as pharmaceutical intermediates and enzyme inhibitors. The parent compound, 2,2,2-trifluoroacetophenone, with CAS number 434-45-7, serves as a fundamental building block for more complex derivatives. This base structure underwent systematic modification to create specialized compounds targeting specific applications, including the introduction of additional fluorine atoms and various aromatic substituents.

Research into trifluoromethyl ketones intensified as their unique properties became apparent. These compounds demonstrate exceptional ability to inhibit serine hydrolase enzymes, functioning through the formation of stable hydrated species that mimic enzymatic transition states. This mechanism of action has made trifluoromethyl ketones valuable tools in biochemical research and drug development, leading to extensive structure-activity relationship studies.

The specific compound this compound emerged from systematic efforts to optimize trifluoromethyl ketone properties through strategic aromatic substitution. The addition of fluorine at the para position and methyl at the meta position creates a unique electronic environment that influences both chemical reactivity and biological activity. This substitution pattern represents careful optimization based on accumulated knowledge of fluorine effects on molecular properties.

Contemporary research significance extends beyond simple synthetic utility to encompass broader applications in chemical biology and materials science. The compound serves as a versatile intermediate in the synthesis of complex organic molecules through various reaction pathways, including acylation, nucleophilic substitution, and cross-coupling reactions. Its specific fluorinated substituents confer distinct reactivity and selectivity profiles, enabling precise control over chemical transformations.

Modern synthetic methodology has made such compounds increasingly accessible. Recent developments in trifluoromethylation procedures, including the use of environmentally friendly protocols and green chemistry principles, have enhanced the practical utility of these molecules. The evolution from early, harsh reaction conditions to mild, efficient synthetic routes reflects the maturation of organofluorine chemistry as a discipline.

The research significance of this compound also encompasses its role in advancing understanding of fluorine effects on molecular properties. Studies of this and related compounds contribute to fundamental knowledge about how fluorine substitution influences conformation, reactivity, and biological activity. This understanding proves essential for rational drug design and the development of new fluorinated materials with enhanced properties.

Comparative Analysis with Related Fluorinated Acetophenones

A comprehensive comparative analysis of this compound with related fluorinated acetophenones reveals important structure-property relationships and highlights the compound's unique characteristics within this chemical family. The systematic comparison includes structural isomers, substitution variants, and compounds with different fluorination patterns.

The direct structural isomer 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone, bearing CAS number 1256467-44-3, provides an instructive comparison point. While both compounds share the molecular formula C9H6F4O and identical molecular weight of 206.14 daltons, their different substitution patterns create distinct electronic environments. The 3'-fluoro-5'-methyl isomer places the fluorine atom meta to the carbonyl group and the methyl group meta to the fluorine, altering the overall electronic distribution compared to the 4'-fluoro-3'-methyl arrangement.

| Compound | CAS Number | Fluorine Position | Methyl Position | Electronic Effect |

|---|---|---|---|---|

| This compound | 845823-10-1 | Para to carbonyl | Meta to carbonyl | Strong electron withdrawal |

| 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone | 1256467-44-3 | Meta to carbonyl | Meta to fluorine | Moderate electron withdrawal |

| 2,2,2-Trifluoroacetophenone | 434-45-7 | None | None | Baseline trifluoromethyl effect |

The parent compound 2,2,2-trifluoroacetophenone serves as the fundamental reference point for understanding substituent effects. With a molecular weight of 174.12 daltons and melting point of -40 degrees Celsius, this unsubstituted derivative demonstrates the baseline properties of the trifluoromethyl ketone system. The addition of fluorine and methyl substituents in this compound increases molecular weight to 206.14 daltons and modifies physical properties accordingly.

More complex derivatives, such as 4'-Ethoxy-3'-fluoro-2,2,2-trifluoroacetophenone (CAS 1234423-98-3), introduce additional functional groups that significantly alter chemical behavior. The ethoxy substituent provides electron-donating character that partially counteracts the electron-withdrawing effects of fluorine, creating compounds with intermediate electronic properties. These modifications demonstrate the fine-tuning possible through systematic structural variation.

The compound 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone represents another important comparison, incorporating both fluorine and methoxy substituents in different positions. This arrangement creates a unique electronic environment where the electron-donating methoxy group at the para position partially compensates for the electron-withdrawing fluorine at the meta position, resulting in distinctive reactivity patterns.

Synthetic accessibility varies significantly among these related compounds. While 2,2,2-trifluoroacetophenone is commercially available and serves as a common starting material, more complex derivatives require specialized synthetic approaches. Recent methodological advances have improved access to substituted trifluoroacetophenones through Grignard chemistry and related organometallic approaches, enabling more efficient synthesis of target compounds.

The biological activity profiles of these compounds show correlation with their electronic properties. Compounds with stronger electron-withdrawing character, such as this compound, typically demonstrate enhanced enzyme inhibitory activity due to increased electrophilicity of the carbonyl group. This relationship has guided medicinal chemistry efforts toward compounds with optimal substitution patterns for specific biological targets.

Industrial applications further differentiate these compounds based on their specific properties. While simpler derivatives like 2,2,2-trifluoroacetophenone find use as general synthetic intermediates and catalysts for epoxidation reactions, more specialized compounds like this compound serve targeted roles in pharmaceutical synthesis and materials development.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-fluoro-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYZEMSITQZCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374625 | |

| Record name | 3'-methyl-2,2,2,4'-tetrafluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845823-10-1 | |

| Record name | 3'-methyl-2,2,2,4'-tetrafluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-3’-methyl-2,2,2-trifluoroacetophenone typically involves the reaction of 4-fluoro-3-methylacetophenone with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

4-Fluoro-3-methylacetophenone+Trifluoroacetic anhydrideAlCl34’-Fluoro-3’-methyl-2,2,2-trifluoroacetophenone

The reaction is typically conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of 4’-Fluoro-3’-methyl-2,2,2-trifluoroacetophenone follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to optimize the yield. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, purified, and collected. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-3’-methyl-2,2,2-trifluoroacetophenone undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The fluoro group at the 4’ position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Oxidation: The methyl group at the 3’ position can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol at room temperature.

Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid at elevated temperatures.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives such as 4’-amino-3’-methyl-2,2,2-trifluoroacetophenone.

Reduction: 4’-Fluoro-3’-methyl-2,2,2-trifluoro-1-phenylethanol.

Oxidation: 4’-Fluoro-3’-carboxy-2,2,2-trifluoroacetophenone.

Scientific Research Applications

1.1. Drug Development

4'-Fluoro-3'-methyl-2,2,2-trifluoroacetophenone serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are explored for their potential therapeutic effects against various diseases. For instance, compounds derived from this structure have shown promise in anticancer research due to their ability to inhibit specific enzyme pathways involved in tumor growth.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in leukemia cells, highlighting their potential as anticancer agents .

1.2. Organocatalysis

The compound is also utilized as an organocatalyst in various organic reactions. Its ability to facilitate the oxidation of tertiary amines to N-oxides makes it valuable in synthetic organic chemistry .

2.1. Polymer Chemistry

In material science, this compound is employed in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance due to the presence of trifluoromethyl groups.

Data Table: Properties of Fluorinated Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Moderate |

3.1. Green Chemistry

The use of this compound in green chemistry practices is gaining attention due to its potential for reducing waste and improving reaction efficiencies. Its reactivity allows for milder reaction conditions which are beneficial for sustainable chemical processes .

Mechanism of Action

The mechanism of action of 4’-Fluoro-3’-methyl-2,2,2-trifluoroacetophenone is primarily related to its ability to undergo various chemical transformations. The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter physicochemical and functional properties. Key analogs include:

- Electronic Effects : The trifluoroacetyl group reduces electron density at the carbonyl carbon, enhancing electrophilicity. Fluorine at 4' further withdraws electrons, while methyl at 3' provides steric bulk but minimal electronic influence.

- Biological Activity: 3'-Methyl-2,2,2-trifluoroacetophenone shows strong acetylcholinesterase (AChE) inhibition (ΔG = -11.80 kcal/mol), outperforming galantamine (ΔG = -9.50 kcal/mol) . The 4'-fluoro analog may exhibit altered binding due to fluorine's electronegativity.

Physical and Chemical Properties

- Solubility : Fluorine and trifluoroacetyl groups increase polarity, enhancing solubility in polar solvents like acetone or DMSO.

- Thermal Stability: Trifluoroacetyl derivatives generally exhibit lower melting/boiling points compared to non-fluorinated analogs due to reduced intermolecular forces .

Biological Activity

4'-Fluoro-3'-methyl-2,2,2-trifluoroacetophenone (CAS No. 845823-10-1) is a fluorinated ketone that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of trifluoromethyl and fluoro substituents, which are known to enhance the pharmacological properties of organic molecules. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Anticancer Activity

Recent studies have indicated that fluorinated compounds can exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of trifluoromethyl ketones can inhibit cancer cell proliferation by inducing apoptosis through the activation of caspase pathways .

Case Study:

In vitro assays on human cancer cell lines showed that this compound exhibited an IC50 value of approximately 15 µM against MCF-7 breast cancer cells. This suggests a moderate level of cytotoxicity that warrants further investigation into its mechanism and potential as a therapeutic agent.

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that similar fluorinated compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Data Table: Anti-inflammatory Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 20 | Inhibition of COX enzymes |

| Aspirin | 15 | COX inhibition |

| Indomethacin | 10 | COX inhibition |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity and electron-withdrawing capacity, leading to increased potency in enzyme inhibition.

- Cell Membrane Interaction : The presence of fluorine atoms may facilitate better membrane permeability and interaction with lipid bilayers.

Q & A

Basic Research Questions

Q. What are the key steps and critical parameters for synthesizing 4'-Fluoro-3'-methyl-2,2,2-trifluoroacetophenone?

- Methodology : A common approach involves Friedel-Crafts acylation or trifluoromethylation of a pre-functionalized aromatic precursor. For example, introducing the trifluoromethyl group to the acetophenone core may require controlled pH (3–6) and catalysts like copper sulfate, as seen in similar fluorophenoxy acetophenone syntheses . Critical parameters include reaction temperature (60–80°C), solvent selection (DMF or benzene), and purification via reduced-pressure distillation or column chromatography .

- Validation : Monitor reaction progress using TLC or GC-MS. Confirm purity (>95%) via HPLC and elemental analysis.

Q. How can spectroscopic techniques characterize this compound?

- 1H NMR : Expect peaks for the methyl group (δ ~2.5 ppm, singlet) and aromatic protons (δ 7.2–7.8 ppm, split due to fluorine coupling).

- 19F NMR : Distinct signals for the 4'-fluoro substituent (δ ~-110 ppm) and trifluoromethyl group (δ ~-65 ppm) .

- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 224 (C9H6F4O⁺) with fragmentation patterns confirming the trifluoromethyl and fluoro-methyl substituents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data for fluorinated acetophenone derivatives?

- Challenge : Isomeric impurities (e.g., 3'- vs. 2'-trifluoromethyl substitution) or varying solvent effects may cause conflicting NMR shifts.

- Strategy :

- Compare experimental data with computational predictions (DFT calculations for 19F chemical shifts) .

- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm substitution patterns.

- Cross-validate with X-ray crystallography for unambiguous structural confirmation, though this requires high-purity crystals .

Q. What role do electron-withdrawing groups play in the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The trifluoromethyl and fluoro groups deactivate the aromatic ring, reducing electrophilic substitution but enhancing oxidative stability. This makes the compound suitable for Pd-catalyzed couplings (e.g., Suzuki-Miyaura) where electron-deficient aryl halides are preferred .

- Experimental Design :

- Optimize catalyst systems (e.g., Pd(PPh3)4 with SPhos ligand) and base (K2CO3) in toluene/water mixtures.

- Monitor regioselectivity using Hammett parameters to predict reaction sites .

Q. How can computational modeling predict the compound’s interactions in enzyme inhibition studies?

- Approach :

- Perform docking studies (AutoDock Vina) to assess binding affinity with target enzymes (e.g., kinases or phosphatases).

- Analyze electrostatic potential maps to identify fluorine’s role in hydrophobic interactions or halogen bonding .

- Validation : Compare computational results with in vitro enzyme inhibition assays (IC50 measurements) to refine models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.